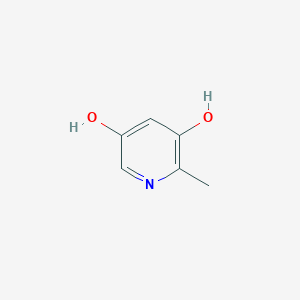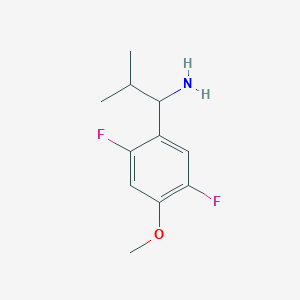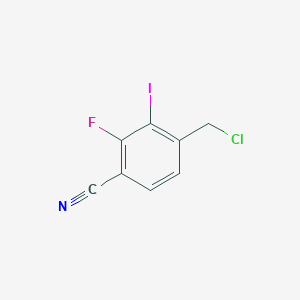
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with chloromethyl, fluoro, iodo, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzene derivative followed by nitrile introduction. For instance, the chloromethylation of a fluoro-iodo benzene derivative can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The nitrile group can be introduced via a Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Benzylamines.
Scientific Research Applications
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile in biological systems involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-fluorobenzonitrile: Lacks the iodine substituent, which may affect its reactivity and applications.
4-(Chloromethyl)-3-iodobenzonitrile: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects can be exploited in various chemical reactions and applications, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H4ClFIN |
|---|---|
Molecular Weight |
295.48 g/mol |
IUPAC Name |
4-(chloromethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4ClFIN/c9-3-5-1-2-6(4-12)7(10)8(5)11/h1-2H,3H2 |
InChI Key |
QWWSWFHHMMIITP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)I)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



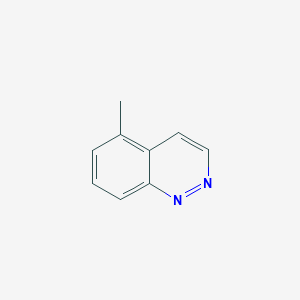
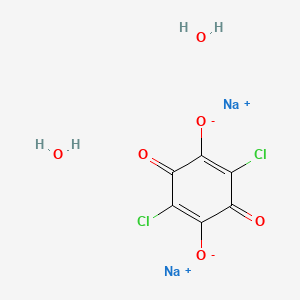
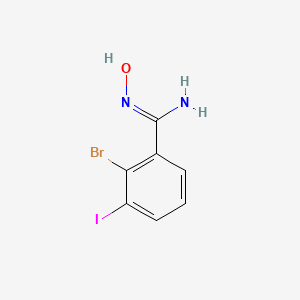

![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
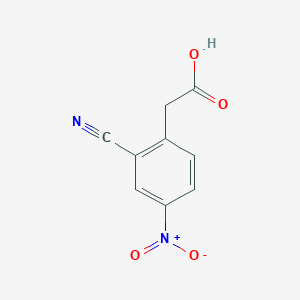
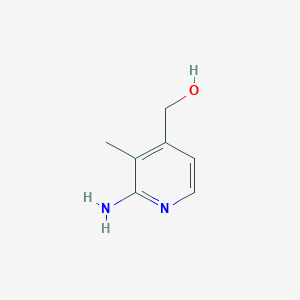
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)

